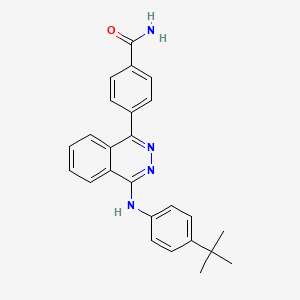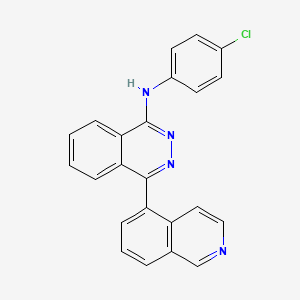
(4-Chlorophenyl)-(4-isoquinolin-5-yl-phthalazin-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IM-094882, also known as N-(4-chlorophenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine, is a synthetic organic compound. It is primarily recognized for its role as a reversible inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cells. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IM-094882 involves multiple steps, starting with the preparation of the phthalazin-1-amine core. This core is then functionalized with a 4-chlorophenyl group and an isoquinolin-5-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of IM-094882 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
IM-094882 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert IM-094882 into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
IM-094882 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of BTK inhibitors and their interactions with various biological targets.
Biology: The compound is employed in research on B cell signaling pathways and their role in immune responses.
Medicine: IM-094882 is investigated for its potential therapeutic applications in treating cancers, autoimmune diseases, and other conditions involving abnormal B cell activity.
Mechanism of Action
IM-094882 exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It binds to the enzyme’s active site, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways of B cells, leading to reduced proliferation and survival of these cells. The compound’s mechanism of action involves interactions with specific molecular targets and pathways, including the B cell receptor signaling pathway .
Comparison with Similar Compounds
IM-094882 is unique among BTK inhibitors due to its reversible binding and long target residency time. Similar compounds include:
Ibrutinib: An irreversible BTK inhibitor with a different binding mechanism.
Acalabrutinib: Another BTK inhibitor with a shorter target residency time.
Zanubrutinib: A BTK inhibitor with distinct pharmacokinetic properties.
IM-094882’s uniqueness lies in its reversible binding, which allows for more controlled inhibition of BTK and potentially fewer side effects compared to irreversible inhibitors .
Properties
Molecular Formula |
C23H15ClN4 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-isoquinolin-5-ylphthalazin-1-amine |
InChI |
InChI=1S/C23H15ClN4/c24-16-8-10-17(11-9-16)26-23-21-6-2-1-5-20(21)22(27-28-23)19-7-3-4-15-14-25-13-12-18(15)19/h1-14H,(H,26,28) |
InChI Key |
RXWBASVYZOFLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC5=C4C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


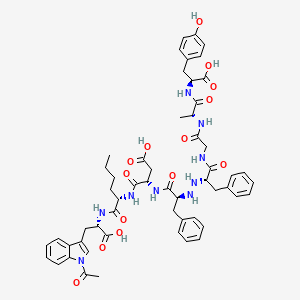
![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)
![2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849337.png)
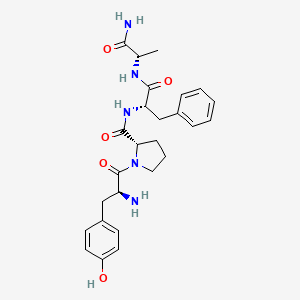

![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)
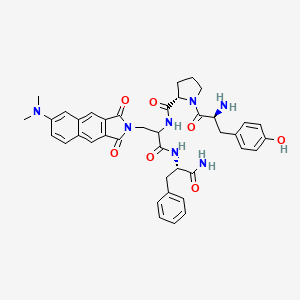

![[(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B10849366.png)
![4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10849368.png)

